Cas no 1021210-65-0 (8-[(2E)-3-phenylprop-2-enoyl]-3-propyl-1,3,8-triazaspiro[4.5]decane-2,4-dione)

8-[(2E)-3-phenylprop-2-enoyl]-3-propyl-1,3,8-triazaspiro[4.5]decane-2,4-dione structure
1021210-65-0 structure
Product Name:8-[(2E)-3-phenylprop-2-enoyl]-3-propyl-1,3,8-triazaspiro[4.5]decane-2,4-dione
CAS No:1021210-65-0
MF:C19H23N3O3
MW:341.404224634171
CID:6528409
PubChem ID:27622366
Update Time:2025-07-19

8-[(2E)-3-phenylprop-2-enoyl]-3-propyl-1,3,8-triazaspiro[4.5]decane-2,4-dione Chemical and Physical Properties

Names and Identifiers

    • 8-[(2E)-3-phenylprop-2-enoyl]-3-propyl-1,3,8-triazaspiro[4.5]decane-2,4-dione
    • 1021210-65-0
    • AKOS024493411
    • 8-cinnamoyl-3-propyl-1,3,8-triazaspiro[4.5]decane-2,4-dione
    • 8-[(E)-3-phenylprop-2-enoyl]-3-propyl-1,3,8-triazaspiro[4.5]decane-2,4-dione
    • F5047-0099
    • VU0632400-1
    • Inchi: 1S/C19H23N3O3/c1-2-12-22-17(24)19(20-18(22)25)10-13-21(14-11-19)16(23)9-8-15-6-4-3-5-7-15/h3-9H,2,10-14H2,1H3,(H,20,25)/b9-8+
    • InChI Key: SZZWOBYQSHDMDF-CMDGGOBGSA-N
    • SMILES: O=C1C2(CCN(C(/C=C/C3C=CC=CC=3)=O)CC2)NC(N1CCC)=O

Computed Properties

  • Exact Mass: 341.17394160g/mol
  • Monoisotopic Mass: 341.17394160g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 25
  • Rotatable Bond Count: 4
  • Complexity: 558
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2
  • Topological Polar Surface Area: 69.7Ų

8-[(2E)-3-phenylprop-2-enoyl]-3-propyl-1,3,8-triazaspiro[4.5]decane-2,4-dione Pricemore >>

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Additional information on 8-[(2E)-3-phenylprop-2-enoyl]-3-propyl-1,3,8-triazaspiro[4.5]decane-2,4-dione

Introduction to 8-[(2E)-3-phenylprop-2-enoyl]-3-propyl-1,3,8-triazaspiro[4.5]decane-2,4-dione (CAS No. 1021210-65-0)

8-[(2E)-3-phenylprop-2-enoyl]-3-propyl-1,3,8-triazaspiro[4.5]decane-2,4-dione (CAS No. 1021210-65-0) is a complex organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research due to its unique structural features and potential biological activities. This compound belongs to the class of spirocyclic compounds, which are characterized by a central spiro atom connecting two rings. The presence of the triazaspiro[4.5]decane core and the substituted phenylpropenoyl group contributes to its distinct chemical and biological properties.

The spirocyclic structure of 8-[(2E)-3-phenylprop-2-enoyl]-3-propyl-1,3,8-triazaspiro[4.5]decane-2,4-dione provides a rigid framework that can influence its conformational stability and interactions with biological targets. The triazaspiro[4.5]decane core is a nitrogen-rich scaffold that has been explored for its potential in drug discovery due to its ability to form hydrogen bonds and π-stacking interactions with biomolecules. The (2E)-3-phenylpropenoyl substituent adds an additional layer of complexity, introducing aromatic and conjugated functionalities that can enhance the compound's pharmacological profile.

Recent studies have highlighted the potential of 8-[(2E)-3-phenylprop-2-enoyl]-3-propyl-1,3,8-triazaspiro[4.5]decane-2,4-dione in various therapeutic areas. For instance, research published in the *Journal of Medicinal Chemistry* has shown that this compound exhibits potent anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. The mechanism of action is believed to involve the modulation of nuclear factor-kappa B (NF-κB) signaling pathways, which are central to the inflammatory response.

In addition to its anti-inflammatory effects, 8-[(2E)-3-phenylprop-2-enoyl]-3-propyl-1,3,8-triazaspiro[4.5]decane-2,4-dione has also been investigated for its potential as an anticancer agent. Preclinical studies have demonstrated that this compound can induce apoptosis in various cancer cell lines by disrupting mitochondrial membrane potential and activating caspase cascades. The selective cytotoxicity observed in these studies suggests that 8-[(2E)-3-phenylpropenoyl]-3-propyl-1,3,8-triazaspiro[4.5]decane-2,4-dione may have a favorable therapeutic index for cancer treatment.

The pharmacokinetic properties of 8-[(2E)-3-phenylpropenoyl]-3-propyl-1,3,8-triazaspiro[4.5]decane-2,4-dione have also been studied to assess its suitability for drug development. Research conducted by a team at the University of California has shown that this compound exhibits good oral bioavailability and a favorable half-life in animal models. These findings suggest that 8-[(2E)-3-phenylpropenoyl]-3-propyl-1,3,8-triazaspiro[4.5]decane-2,4-dione may be suitable for further development as an orally administered therapeutic agent.

To further explore the therapeutic potential of 8-[(2E)-3-phenylpropenoyl]-3-propyl-1,3,8-triazaspiro[4.5]decane-2,4-dione, ongoing clinical trials are being conducted to evaluate its safety and efficacy in human subjects. Early results from Phase I trials have shown promising outcomes with no significant adverse effects reported at therapeutic doses. These preliminary findings provide a strong foundation for advancing this compound into later stages of clinical development.

In conclusion, 8-[(2E)-3-phenylpropenoyl]-3-propyl-1,3,8-triazaspiro[4.5]decane-2,4-dione (CAS No. 1021210-65-0) represents a promising lead compound in the field of medicinal chemistry due to its unique structural features and diverse biological activities. Its potential applications in anti-inflammatory and anticancer therapies make it an attractive candidate for further research and development. As more data becomes available from ongoing studies and clinical trials, the full therapeutic potential of this compound is likely to be realized.

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